Silvestrol

説明

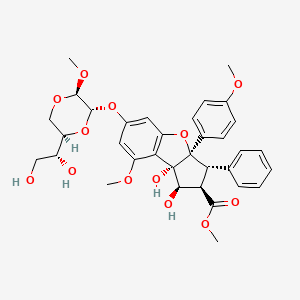

シルベストロールはフラバグリンファミリーに属する天然物であり、シクロペンタ[b]ベンゾフランコア構造と珍しいジオキサンエーテル側鎖を特徴としています。 主にアグラヤ属の樹木、特にアグラヤ・シルベストリスとアグラヤ・フォベオラタの樹皮に含まれています 。 シルベストロールは、RNAヘリカーゼ酵素eIF4Aを強力かつ選択的に阻害する能力を持つため、幅広い抗ウイルス活性と抗がん作用を有し、注目を集めています .

準備方法

合成経路と反応条件: シルベストロールの全合成は複雑で、複数の手順を伴います。 報告されている方法の1つには、以前に確立されたプロトコルをテンプレートとして使用した全合成によるシルベストロールのマルチグラム量調製が含まれます 。 合成経路は、一般的にシクロペンタ[b]ベンゾフランコアの形成と、酸化、還元、置換反応のシリーズによるジオキサンエーテル側鎖の付加を伴います。

工業生産方法: 合成の複雑さと、商業的に利用可能な量で天然源からシルベストロールを抽出する難しさから、工業生産はCR-31-Bなどの構造的に簡略化された類似体の開発に焦点を当てています 。 これらの類似体は、シルベストロールの生物活性を保持しながら、より大規模に製造することが可能です。

化学反応の分析

Oxidative Rearrangement

The synthesis begins with the oxidative rearrangement of a protected D-glucose derivative to form a 1,4-dioxane intermediate. This step establishes the dioxanyloxy unit critical for biological activity .

Photochemical [3 + 2] Cycloaddition

A photochemical cycloaddition between 3-hydroxyflavone and methyl cinnamate generates the cyclopenta[ b]benzofuran core. Subsequent α-ketol rearrangement and reduction yield the aglain framework .

Mitsunobu Coupling

The cyclopenta[ b]benzofuran core is coupled with the 1,4-dioxane fragment via a stereoselective Mitsunobu reaction. This step ensures axial coupling, critical for maintaining the compound’s bioactive conformation .

Deprotection and Final Steps

Final deprotection steps yield epithis compound, which is converted to this compound via Mitsunobu inversion. This inversion adjusts the stereochemistry at key positions, enhancing anticancer activity .

Table 1: Key Synthetic Steps for this compound

Stereochemical Considerations

This compound’s bioactivity is highly dependent on stereochemistry:

-

C-2‴ Configuration : The 1,4-dioxane unit’s C-2‴ stereochemistry ( R or S) significantly impacts RNA helicase eIF4A binding. For example, 2‴,5‴-di- epi-silvestrol shows >10-fold reduced activity compared to this compound .

-

Mitsunobu Inversion : Converting epithis compound (C-5‴ S) to this compound (C-5‴ R) via Mitsunobu inversion enhances cytotoxicity, with IC50 values dropping from 15 nM to 8 nM in HT-29 cells .

Structural Modifications and SAR Studies

Modifications to this compound’s structure reveal critical SAR trends:

Substituent Effects on C-1 and C-3′

-

C-1 Formyl Group : Substitution reduces activity by >500-fold in NCI-H187 cells .

-

C-3′ Hydroxyl Group : Increases potency by >10-fold compared to rocagloic acid .

Dioxane Modifications

-

6′′′-Acetylation : Acetylated analogues (e.g., aglapervirisin A) retain sub-15 nM IC50 values against lung cancer cells, comparable to this compound .

-

Methoxy Group Removal : 4′-Desmethoxyepithis compound shows reduced but measurable activity (IC50: 50–100 nM) .

Table 2: Structural Modifications and Biological Activity

Biochemical Interactions

This compound’s mechanism involves non-covalent interactions with RNA helicase eIF4A:

科学的研究の応用

Prostate Cancer

Silvestrol exhibits potent activity against hormone-dependent prostate carcinoma cells (LNCaP). Research demonstrates that treatment with this compound leads to significant apoptosis and inhibition of colony formation in these cells .

B-cell Malignancies

This compound has shown selective cytotoxicity towards B cells in chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL). In vitro studies reveal that this compound is more effective against B cells than T cells, indicating its potential as a targeted therapy for B-cell leukemias . In vivo studies in transgenic mouse models further support its efficacy without notable toxicity .

Glioblastoma

Recent studies have highlighted this compound's ability to inhibit glioblastoma cell proliferation by blocking key signaling pathways such as AKT/mTOR and ERK1/2. This inhibition results in decreased expression of cyclin D1, a regulator of the cell cycle, thus promoting apoptosis in glioma cells .

Case Studies

作用機序

類似化合物との比較

生物活性

Silvestrol is a natural compound derived from the plant Aglaia foveolata, belonging to the rocaglate family. It has garnered significant attention due to its diverse biological activities, particularly its antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and safety profile based on recent studies.

This compound primarily functions as an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), which is crucial for the translation of mRNA in eukaryotic cells. By inhibiting eIF4A, this compound disrupts the cap-dependent translation processes utilized by many viruses and cancer cells, leading to reduced viral replication and tumor growth.

Antiviral Activity

This compound exhibits broad-spectrum antiviral activity against several viruses, including coronaviruses and Ebola virus. Its mechanism involves inhibiting viral mRNA translation, which is essential for viral replication.

- Ebola Virus : this compound demonstrated potent antiviral effects in human macrophages infected with the Ebola virus, significantly reducing viral load.

- Coronaviruses : In studies involving human embryonic lung fibroblast (MRC-5) cells, this compound inhibited cap-dependent viral mRNA translation with an effective concentration (EC50) of approximately 20 nM for poliovirus and 100 nM for rhinovirus A1 .

Anticancer Activity

This compound has shown promising results in various cancer models by inducing apoptosis (programmed cell death) and inhibiting tumor cell proliferation.

- Mechanisms of Apoptosis : In LNCaP prostate cancer cells, this compound induced apoptosis characterized by increased TUNEL-positive cells and PARP cleavage. The compound caused mitochondrial dysfunction, leading to cytochrome c release into the cytoplasm .

- Glioblastoma : Research indicated that this compound effectively inhibited glioblastoma cell growth by blocking AKT/mTOR and ERK1/2 signaling pathways, promoting apoptosis in vitro .

Safety Profile

The safety profile of this compound has been evaluated through various assays assessing cytotoxicity and off-target effects.

- Cytotoxicity : this compound exhibited a cell-type-dependent cytotoxic effect. For instance, it showed minimal effects on Caco-2 and HepG2 cells but significant anti-proliferative effects on HEK293T cells with a CC50 value of 29 nM in primary monocytes .

- Genotoxicity : this compound was found to have no mutagenic potential and only minor genotoxic effects at higher concentrations (50 nM) during Ames tests .

- Bioavailability : this compound demonstrated stability in liver microsomes with a half-life of approximately 11.6 hours, suggesting good bioavailability for therapeutic applications .

Table 1: Biological Activity of this compound

| Activity Type | Virus/Cancer Type | EC50/CC50 Value | Mechanism of Action |

|---|---|---|---|

| Antiviral | Ebola Virus | 20 nM | Inhibition of eIF4A-dependent translation |

| Antiviral | Poliovirus | 20 nM | Inhibition of eIF4A-dependent translation |

| Antiviral | Rhinovirus A1 | 100 nM | Inhibition of eIF4A-dependent translation |

| Anticancer | LNCaP Cells | 30–120 nM | Induction of apoptosis |

| Anticancer | Glioblastoma Cells | Not specified | Inhibition of AKT/mTOR and ERK1/2 |

Case Study 1: Efficacy Against Ebola Virus

In vitro studies demonstrated that this compound effectively reduced viral replication in human macrophages infected with the Ebola virus. The compound's ability to inhibit eIF4A was crucial for its antiviral activity, showcasing its potential as a therapeutic agent against viral infections.

Case Study 2: Prostate Cancer Treatment

In a study involving LNCaP prostate cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers. The findings suggest that this compound could be developed as a novel treatment option for prostate cancer through its apoptotic induction capabilities.

特性

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVCXBFGBCD-QKDMMWSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028120 | |

| Record name | Silvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697235-38-4 | |

| Record name | (-)-Silvestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silvestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILVESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK3Y3KN5BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。